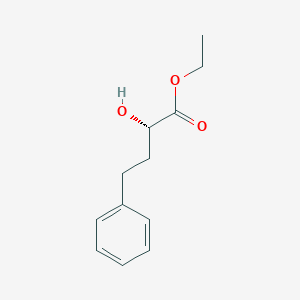

(S)-2-Hydroxy-4-phénylbutanoate d'éthyle

Vue d'ensemble

Description

(S)-Ethyl 2-hydroxy-4-phenylbutanoate, also known as EHPB, is a synthetic compound with a variety of applications in scientific research. It is a chiral compound, meaning it has two different isomers, with the (S) isomer being the most widely used and studied. EHPB is used in a variety of fields such as biochemistry, physiology, and pharmacology, and has been studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Synthèse biocatalytique

Le composé peut être synthétisé par biocatalyse. Par exemple, une nouvelle souche de Rhodotorula mucilaginosa CCZU-G5 isolée a été utilisée comme catalyseur dans un système biphasique solvant aqueux/organique pour synthétiser le ®-HPBE optiquement actif .

Déracémisation des esters α-hydroxy

“(S)-2-Hydroxy-4-phénylbutanoate d'éthyle” peut être préparé à partir de ses racémates par déracémisation en utilisant la biocatalyse Candida parapsilosis ATCC 7330 .

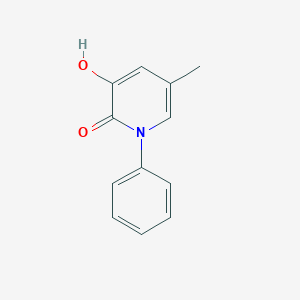

Préparation des benzofuranes, des benzothiophènes et des indoles

“this compound” est utilisé dans la préparation des benzofuranes, des benzothiophènes et des indoles . Ces composés ont diverses applications dans le traitement de la résistance à l'insuline et de l'hyperglycémie

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of (S)-Ethyl 2-hydroxy-4-phenylbutanoate is a group of enzymes known as carboxylesterases . These enzymes are part of a highly diverse group of hydrolases that play a crucial role in the hydrolysis of ester bonds .

Mode of Action

(S)-Ethyl 2-hydroxy-4-phenylbutanoate interacts with its target enzymes by serving as a substrate for their hydrolytic activity. Specifically, an esterase from B. subtilis strain RRL BB1 has been shown to enantioselectively hydrolyze racemic 2-hydroxy-4-phenylbutanoate to yield the (S)-enantiomer .

Biochemical Pathways

The hydrolysis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate by carboxylesterases is part of larger biochemical pathways involving the metabolism of esters. The (S)-enantiomer produced by the hydrolysis serves as an intermediate in the synthesis of inhibitors of angiotensin-converting enzymes .

Result of Action

The hydrolysis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate results in the production of the (S)-enantiomer of 2-hydroxy-4-phenylbutanoate . This compound is an intermediate in the synthesis of inhibitors of angiotensin-converting enzymes, which are used in the treatment of conditions such as hypertension .

Analyse Biochimique

Biochemical Properties

The compound (S)-Ethyl 2-hydroxy-4-phenylbutanoate has been found to interact with a specific esterase of B. subtilis strain RRL BB1 . This esterase enantioselectively hydrolyzes racemic 2-hydroxy-4-phenylbutanoate to yield the (S)-enantiomer . This interaction is crucial as it serves as an intermediate in the synthesis of inhibitors of angiotensin-converting enzymes .

Cellular Effects

The exact cellular effects of (S)-Ethyl 2-hydroxy-4-phenylbutanoate are not fully understood yet. The compound’s interaction with the esterase of B. subtilis strain RRL BB1 suggests that it may influence enzyme activity and thus, cellular metabolism .

Molecular Mechanism

The molecular mechanism of (S)-Ethyl 2-hydroxy-4-phenylbutanoate involves its interaction with the esterase of B. subtilis strain RRL BB1 . The compound is hydrolyzed by the esterase to yield the (S)-enantiomer, which then serves as an intermediate in the synthesis of inhibitors of angiotensin-converting enzymes .

Metabolic Pathways

The metabolic pathways involving (S)-Ethyl 2-hydroxy-4-phenylbutanoate are not fully understood. Its interaction with the esterase of B. subtilis strain RRL BB1 suggests that it may be involved in the metabolic pathway leading to the synthesis of inhibitors of angiotensin-converting enzymes .

Propriétés

IUPAC Name |

ethyl (2S)-2-hydroxy-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYKSSGYDPNKQS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450893 | |

| Record name | (S)-Ethyl 2-hydroxy-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125639-64-7 | |

| Record name | Ethyl 2-hydroxy-4-phenylbutyrate, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125639647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Ethyl 2-hydroxy-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl-(S)-2-hydroxy-4-phenylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2828BZ7CJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

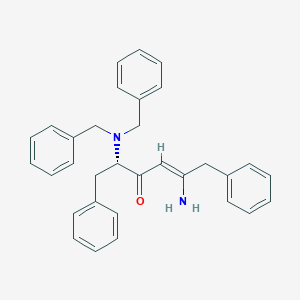

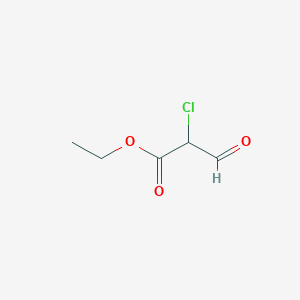

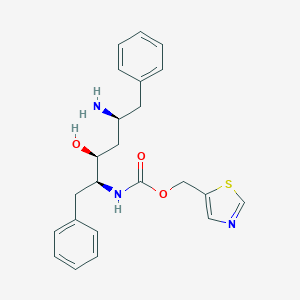

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

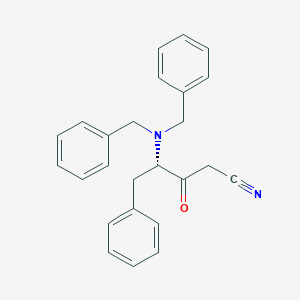

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

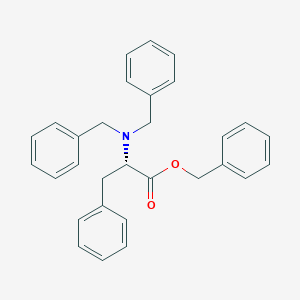

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (S)-Ethyl 2-hydroxy-4-phenylbutanoate's stereochemistry?

A1: The research article focuses on the production of the S enantiomer of Ethyl 2-hydroxy-4-phenylbutanoate. Enantiomers are molecules that are mirror images of each other and are non-superimposable. This specific three-dimensional arrangement is critical in biological systems as different enantiomers of the same molecule can exhibit drastically different pharmacological activities. [] The development of efficient methods for the synthesis of single enantiomers like (S)-Ethyl 2-hydroxy-4-phenylbutanoate is therefore of high importance in fields like pharmaceutical and fine chemical production. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)